molecular formula C12H19NO4 B13920646 O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate CAS No. 615575-82-1

O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate

Cat. No.: B13920646
CAS No.: 615575-82-1
M. Wt: 241.28 g/mol
InChI Key: WITHEBMIQIDICK-IWSPIJDZSA-N
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Description

O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a rigid and compact framework that can be functionalized in multiple ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate typically involves a [2 + 2] cycloaddition reaction. This photochemical reaction is used to construct the bicyclic core by combining suitable precursors under ultraviolet light. The reaction conditions often include the use of a photoreactor and specific wavelengths of light to drive the cycloaddition process efficiently .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the photochemical synthesis process. This would require specialized equipment to ensure consistent light exposure and reaction conditions on a larger scale. Additionally, purification steps such as crystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure may allow for precise binding to these targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate
  • 8-Azabicyclo[3.2.1]octane derivatives

Uniqueness

O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is unique due to its exo configuration, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with endo configurations or different bicyclic frameworks .

Properties

CAS No.

615575-82-1

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-7-5-8(13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9-/m1/s1

InChI Key

WITHEBMIQIDICK-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)OC

Origin of Product

United States

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